molecular formula C23H31NO B12024343 4-Tert-butyl-N-(2,6-diisopropylphenyl)benzamide CAS No. 181778-14-3

4-Tert-butyl-N-(2,6-diisopropylphenyl)benzamide

Cat. No.: B12024343
CAS No.: 181778-14-3
M. Wt: 337.5 g/mol
InChI Key: JYTTYVHHAJRKCB-UHFFFAOYSA-N
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Description

4-Tert-butyl-N-(2,6-diisopropylphenyl)benzamide is an organic compound with the molecular formula C23H31NO and a molecular weight of 337.51 g/mol . This compound is known for its unique structural features, which include a tert-butyl group and diisopropylphenyl moiety attached to a benzamide core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-Tert-butyl-N-(2,6-diisopropylphenyl)benzamide typically involves the reaction of 4-tert-butylbenzoic acid with 2,6-diisopropylaniline in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Tert-butyl-N-(2,6-diisopropylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Tert-butyl-N-(2,6-diisopropylphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-N-(2,6-diisopropylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-Tert-butyl-N-(2,6-diisopropylphenyl)benzamide include:

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications in scientific research and industry.

Properties

CAS No.

181778-14-3

Molecular Formula

C23H31NO

Molecular Weight

337.5 g/mol

IUPAC Name

4-tert-butyl-N-[2,6-di(propan-2-yl)phenyl]benzamide

InChI

InChI=1S/C23H31NO/c1-15(2)19-9-8-10-20(16(3)4)21(19)24-22(25)17-11-13-18(14-12-17)23(5,6)7/h8-16H,1-7H3,(H,24,25)

InChI Key

JYTTYVHHAJRKCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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